N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide
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Overview
Description
Reagents: 4-oxo-3-propylphthalazin-1-yl, 2-chloro-N,N-diethylacetamide
Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide)
Product: N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the diethylaminoethyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Phthalazinone Core
Reagents: 3-propylphthalic anhydride, hydrazine hydrate
Conditions: Reflux in ethanol
Product: 4-oxo-3-propylphthalazin-1-yl
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl side chain or the phthalazinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Alkyl halides in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its pharmacological properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research focuses on its potential use in treating neurological disorders and cancer.
Industry: It is explored for its applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(diethylamino)ethyl]acrylamide
- N-[2-(diethylamino)ethyl]-2-oxo-1-pyrrolidinylacetamide
Uniqueness
N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide is unique due to its phthalazinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable candidate for specific therapeutic applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-4-12-23-19(25)16-10-8-7-9-15(16)17(21-23)14-18(24)20-11-13-22(5-2)6-3/h7-10H,4-6,11-14H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANHYBNDVSLFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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